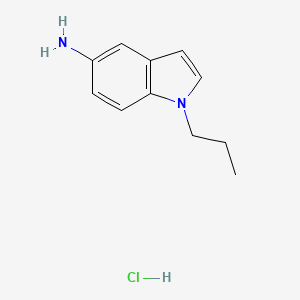

1-propyl-1H-indol-5-amine hydrochloride

Description

Historical Context and Significance of the Indole (B1671886) Heterocycle in Drug Discovery

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, has a rich history in the field of drug discovery. wikipedia.org Its journey began with the study of the dye indigo, leading to the first synthesis of indole in 1866 by Adolf von Baeyer. wikipedia.org By the 1930s, the significance of the indole nucleus intensified with the discovery that it is a core component of many important alkaloids, including the essential amino acid tryptophan and plant hormones known as auxins. wikipedia.org

The indole scaffold is a fundamental component in a wide array of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities. bohrium.comnih.gov This versatility has made it a focal point for medicinal chemists. biocrates.com Notable examples of indole-containing drugs that have made a significant impact on medicine include:

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) widely used to alleviate pain, fever, and inflammation. mdpi.com

Reserpine: An indole alkaloid historically used as an antihypertensive and antipsychotic agent. mdpi.com

Vincristine and Vinblastine: "Dimeric" indole alkaloids that are crucial in the treatment of various cancers, including leukemia and lymphoma, by inhibiting tubulin polymerization. nih.gov

The widespread presence of the indole nucleus in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin further underscores its biological importance and its role as a key building block in the design of new therapeutic agents. mdpi.comnih.gov The continued exploration of indole derivatives remains an active and promising area of research in the quest for novel medicines. wikipedia.org

Overview of Substituted Indolamines in Bioactive Compound Development

Substituted indolamines are a class of compounds where the core indole structure is modified with various chemical groups, particularly an amine group. These substitutions can dramatically influence the molecule's biological activity, allowing for the fine-tuning of its properties for therapeutic purposes. The chemical diversity of substituted indoles has led to the development of compounds with a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov

The position and nature of the substituents on the indole ring are critical in determining the compound's interaction with biological targets. For instance, substitutions at the C2, C3, and N1 positions are common strategies to modulate the bioactivity of indole derivatives. organic-chemistry.org The addition of an amine group, creating an indolamine, is particularly significant as it can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are crucial for receptor binding and pharmacological activity.

A prime example of a biologically important indolamine is serotonin (5-hydroxytryptamine), a neurotransmitter that plays a vital role in regulating mood, appetite, and sleep. mdpi.comnih.gov The specific placement of the hydroxyl group at the C5 position and the amine-containing side chain at the C3 position are essential for its function. The study of naturally occurring and synthetic substituted indolamines continues to provide valuable insights for the design of new drugs targeting a variety of diseases. nih.gov

Rationale for Investigating N1-Propyl and C5-Amino Substitutions on the Indole Core

The specific placement of a propyl group at the N1 position and an amino group at the C5 position of the indole ring in 1-propyl-1H-indol-5-amine hydrochloride is a deliberate design choice based on established principles of medicinal chemistry.

N1-Propyl Substitution: The nitrogen atom of the indole ring (N1) is a common site for modification. Alkylation at this position, such as the addition of a propyl group, can significantly impact the compound's properties. researchgate.netrsc.org N-alkylation can:

Increase Lipophilicity: The addition of an alkyl chain like propyl makes the molecule more lipid-soluble, which can influence its ability to cross cell membranes and the blood-brain barrier.

Modulate Receptor Binding: The size and shape of the N1-substituent can affect how the molecule fits into the binding pocket of a target receptor, potentially altering its potency and selectivity. nih.gov While functionalization of the C2 and C3 positions is more common due to their innate nucleophilicity, N-alkylation offers a distinct avenue for modifying molecular interactions. nih.gov

C5-Amino Substitution: The C5 position on the benzene portion of the indole ring is another strategic site for modification. nih.gov Introducing an amino (-NH2) group at this position can:

Introduce a Site for Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule to its biological target.

Provide a Handle for Further Modification: The amino group can be a site for further chemical reactions, allowing for the synthesis of a library of related compounds with diverse properties. researchgate.net

The combination of these two substitutions aims to create a molecule with a unique pharmacological profile, potentially leading to novel therapeutic applications. The investigation of such specifically substituted indoles is a rational approach to exploring new chemical space in drug discovery. eurekalert.orgnih.gov

Role of Hydrochloride Salt Formation in Compound Properties for Biological Study

For a compound to be effective as a drug and suitable for biological studies, it must possess certain physicochemical properties, such as adequate solubility and stability. Many drug candidates, in their "free base" form, exhibit poor aqueous solubility, which can limit their absorption and bioavailability. nih.gov Salt formation is a common and effective strategy to overcome these limitations. nih.govmdpi.com

The conversion of 1-propyl-1H-indol-5-amine to its hydrochloride salt involves reacting the basic amine group with hydrochloric acid. This process offers several advantages for research and development:

Enhanced Aqueous Solubility: Hydrochloride salts are generally much more soluble in water than their corresponding free bases. nih.govacs.org This improved solubility is crucial for in vitro assays and for formulating the compound for in vivo studies. nih.gov For instance, the hydrochloride salt of the GABAkine KRM-II-81 showed an approximately 13-fold improvement in water solubility compared to its free base. nih.govacs.org

Improved Stability: Salt formation can lead to a more stable crystalline solid form of the compound, which can improve its shelf life and consistency in experimental settings. nih.gov

Ease of Handling and Purification: Crystalline salts are often easier to handle, weigh, and purify than their free base counterparts, which may be oils or amorphous solids.

Consistency in Biological Testing: Using a well-defined salt form ensures consistency across different batches and experiments, which is essential for obtaining reliable and reproducible biological data.

While hydrochloride is the most common counterion used for basic drugs, it's important to note that salt selection is a critical step in drug development, and other counterions may be considered to optimize the compound's properties further. nih.govpharmtech.comsci-hub.st However, the formation of a hydrochloride salt is a standard and often successful approach to improving the "drug-like" properties of a research compound for biological evaluation. europeanpharmaceuticalreview.comtaylorfrancis.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBJDDLSKXDWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1H-Indol-5-amine Precursors

The synthesis of the core scaffold, 1H-indol-5-amine, is a critical initial phase. This intermediate can be prepared through various strategies, primarily involving the reduction of a nitro-substituted indole (B1671886) or by building the functionalized indole ring from acyclic precursors.

Reduction Strategies for 5-Nitroindole Derivatives

A prevalent and straightforward method for synthesizing 1H-indol-5-amine is through the reduction of the commercially available 5-nitroindole. The nitro group at the C5 position is a versatile precursor to the amine functionality. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on scale, cost, and functional group tolerance.

Catalytic hydrogenation is a widely used method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is known for its high efficiency and clean reaction profiles, often providing the desired amine in high yield.

Chemical reduction methods offer a diverse toolkit for this conversion. Reagents such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), and sodium dithionite (B78146) (Na₂S₂O₄) are effective for reducing aromatic nitro groups. ijrar.orgrwth-aachen.de For instance, the reduction of nitroarenes using iron under acidic conditions is a classic and robust method. rwth-aachen.de Similarly, sodium dithionite can be used in a basic aqueous-organic solvent system to achieve the reduction. ijrar.org

Table 1: Comparison of Reduction Methods for 5-Nitroindole

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | High yield, clean reaction | Requires specialized hydrogenation equipment |

| SnCl₂ / HCl | Ethanol, Reflux | Effective and reliable | Generates tin waste |

| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Inexpensive, widely used | Can require harsh acidic conditions |

Alternative Approaches to Functionalized Indole Cores

Beyond the reduction of 5-nitroindole, other synthetic strategies can be employed to construct the 5-aminoindole (B14826) scaffold directly. These methods build the indole ring from suitably substituted precursors.

The Fischer indole synthesis is a classic method that can be adapted for this purpose. luc.edunih.gov It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To obtain a 5-aminoindole, one would start with (4-aminophenyl)hydrazine or a protected version thereof. The subsequent cyclization and aromatization yield the indole core with the amino group already in place at the C5 position.

The Cadogan-Sundberg reductive cyclization provides another route. This reaction involves the deoxygenative cyclization of an o-nitrostyrene or related derivative, typically using a trivalent phosphorus reagent like triethyl phosphite (B83602) (P(OEt)₃). openmedicinalchemistryjournal.com Starting with a 2,4-dinitrostyrene (B14738539) derivative, for example, could potentially lead to a 5-aminoindole through selective reduction and cyclization.

Modern cross-coupling reactions also offer pathways to functionalized indoles. For instance, a palladium-catalyzed cyclization of an appropriately substituted o-alkynylaniline can be a powerful tool for constructing the indole nucleus. nih.gov

N1-Alkylation Strategies for Introducing the Propyl Moiety

Once 1H-indol-5-amine is obtained, the next key transformation is the introduction of the propyl group at the N1 position of the indole ring. The presence of the C5-amino group, which is also a nucleophilic site, necessitates careful selection of reaction conditions to achieve regioselectivity for N1-alkylation. In many cases, the amino group is protected (e.g., as an acetamide (B32628) or carbamate) prior to this step to prevent undesired N5-alkylation.

Direct N-Propylation Techniques

The most common method for N-alkylation involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with a propylating agent. youtube.com A strong base, such as sodium hydride (NaH), is typically used in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole N-H, which has a pKa of around 16-17. youtube.com The resulting indolide anion is a potent nucleophile that readily reacts with an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in an Sₙ2 reaction to form the N-propylated product.

Alternative, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in solvents like acetonitrile (B52724) or acetone. nih.gov These conditions may be preferable for substrates sensitive to stronger bases.

Table 2: Reagents for Direct N-Propylation of Indoles

| Base | Propylating Agent | Solvent | Typical Temperature | Notes |

|---|---|---|---|---|

| Sodium Hydride (NaH) | 1-Bromopropane, 1-Iodopropane | DMF, THF | 0 °C to RT | Highly effective; requires anhydrous conditions |

| Potassium Carbonate (K₂CO₃) | 1-Bromopropane | Acetonitrile, Acetone | Reflux | Milder conditions, suitable for many substrates |

Stepwise Synthesis Involving Propyl Linkers

Stepwise approaches can also be employed, where the propyl group is introduced as part of a different synthetic operation. For example, a synthetic strategy could involve the N-alkylation of a precursor molecule before the indole ring is formed. One could start with 4-nitroaniline, N-propylate it to form N-propyl-4-nitroaniline, and then carry this substrate through a sequence of reactions, such as the Leimgruber-Batcho or Bartoli indole synthesis, to construct the indole ring. nih.gov This circumvents the issue of competitive N-alkylation on the pre-formed 5-aminoindole.

Another stepwise method involves reacting the indole with a linker that is subsequently modified. For instance, N-acylation followed by reduction of the amide carbonyl could yield an N-alkyl group, though this is a more circuitous route for introducing a simple propyl group.

Conversion to Hydrochloride Salt

The final step in the synthesis is the conversion of the freebase, 1-propyl-1H-indol-5-amine, into its hydrochloride salt. This is a standard acid-base reaction performed to enhance the compound's stability, crystallinity, and solubility in aqueous media.

The procedure typically involves dissolving the purified amine freebase in a suitable anhydrous organic solvent. sciencemadness.org Common solvents include diethyl ether, isopropanol, ethanol, or acetone. sciencemadness.orgreddit.com A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or 4M HCl in dioxane) is then added dropwise to the stirred solution of the amine. reddit.com Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution. researchgate.net

The protonation of the basic amino group at the C5 position leads to the formation of the ammonium (B1175870) chloride salt, which is generally insoluble in nonpolar organic solvents. This causes the hydrochloride salt to precipitate out of the solution. The resulting solid is then collected by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum. It is crucial to use anhydrous conditions, as the presence of water can make the salt hygroscopic or prevent its precipitation, leading to the formation of an oil. sciencemadness.org

Characterization Techniques for Confirming Chemical Structure and Purity

The structural elucidation of 1-propyl-1H-indol-5-amine hydrochloride relies on the synergistic information provided by various spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive chemical fingerprint of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds. The formation of the hydrochloride salt from the free amine results in the appearance of distinct bands associated with the ammonium ion (-NH₃⁺).

Key expected IR absorption bands are detailed in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| -NH₃⁺ (Ammonium) | 3200-2800 | N-H Symmetric & Asymmetric Stretching | Strong, Broad |

| Aromatic C-H | 3100-3000 | C-H Stretching | Medium |

| Aliphatic C-H (Propyl) | 2960-2850 | C-H Stretching | Strong |

| -NH₃⁺ (Ammonium) | ~1600-1500 | N-H Bending | Medium-Strong |

| Aromatic C=C | ~1600, ~1475 | C=C Stretching | Medium |

| C-N | ~1350-1250 | C-N Stretching | Medium |

The broad and strong absorption in the 3200-2800 cm⁻¹ region, resulting from the N-H stretching vibrations of the protonated amine, is a key indicator of the hydrochloride salt formation. This often overlaps with the C-H stretching vibrations. The N-H bending vibrations around 1600-1500 cm⁻¹ provide further confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The protonation of the 5-amino group to form the hydrochloride salt would cause a significant downfield shift for the protons on and near the nitrogen atom.

The predicted ¹H NMR chemical shifts are presented below. The indole ring protons (H-2, H-3, H-4, H-6, H-7) would appear in the aromatic region, while the propyl group protons would be found in the aliphatic region.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Indole H-2 | ~7.3 | d | ~3.0 | 1H |

| Indole H-4 | ~7.5 | d | ~8.5 | 1H |

| Indole H-6 | ~7.2 | dd | ~8.5, ~2.0 | 1H |

| Indole H-7 | ~7.8 | d | ~2.0 | 1H |

| Indole H-3 | ~6.5 | d | ~3.0 | 1H |

| N-CH₂ (Propyl) | ~4.1 | t | ~7.0 | 2H |

| CH₂ (Propyl) | ~1.8 | sextet | ~7.0 | 2H |

| CH₃ (Propyl) | ~0.9 | t | ~7.0 | 3H |

| -NH₃⁺ | Variable, Broad | s | - | 3H |

Note: The -NH₃⁺ signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Indole C-2 | ~125 |

| Indole C-3 | ~102 |

| Indole C-3a | ~129 |

| Indole C-4 | ~112 |

| Indole C-5 | ~135 |

| Indole C-6 | ~118 |

| Indole C-7 | ~110 |

| Indole C-7a | ~138 |

| N-CH₂ (Propyl) | ~48 |

| CH₂ (Propyl) | ~23 |

| CH₃ (Propyl) | ~11 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, the analysis would typically be performed on the free base, 1-propyl-1H-indol-5-amine. The molecular ion peak (M⁺) would correspond to the mass of the free base.

The expected molecular ion and major fragmentation patterns are as follows:

Molecular Ion (M⁺): The exact mass of the free base, C₁₁H₁₄N₂, is 174.1157 g/mol . The high-resolution mass spectrum should show a peak at or very near this value.

Major Fragmentation: A common fragmentation pathway for N-alkyl amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. For the 1-propyl group attached to the indole nitrogen, a characteristic fragmentation would be the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 145. This corresponds to the cleavage of the C-C bond beta to the indole nitrogen.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of N1-Propyl Substituent on Biological Activity Profiles

The substituent at the N1 position of the indole (B1671886) ring is a crucial determinant of the biological activity of many indole derivatives. While studies may not focus exclusively on 1-propyl-1H-indol-5-amine, research on analogous N-substituted indoles provides significant insights. For instance, in the development of N-(4-pyridinyl)-1H-indol-1-amines as potential treatments for Alzheimer's disease, the N-propyl group was identified as a key feature. ebi.ac.uknih.gov The compound N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) was selected for clinical development based on its potent cholinomimetic and adrenergic properties. ebi.ac.uknih.gov

The N1-propyl group often contributes to an optimal balance of lipophilicity and steric bulk, facilitating effective binding to target receptors. Studies on other N-substituted indole derivatives have shown that variations in the N1-substituent can significantly alter biological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. mdpi.com The length and nature of the N-alkyl chain can influence how the molecule fits into a receptor's binding pocket and can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The propyl group, in particular, appears to provide a favorable conformation for interaction with various biological targets, a finding that underscores its importance in the design of new indole-based therapeutic agents.

Significance of the C5-Amino Group for Receptor Interactions and Biological Activity

The amino group at the C5 position of the indole ring is a pivotal functional group for receptor interaction and the elicitation of a biological response. This group can act as a hydrogen bond donor and a protonatable site, allowing for ionic interactions with acidic amino acid residues in a receptor's binding site. The position and basicity of this amino group are critical for molecular recognition.

Research on various indoleamines has established the importance of the amino group for activity at different receptors, including serotonin (B10506) (5-HT) receptors, where the indole scaffold is a common pharmacophore. nih.gov The C5 position is a common point for substitution in biologically active indoles. For example, in the context of isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, modifications involving amino groups on the indole ring were key to enhancing antiproliferative activity. nih.gov The ability of the C5-amino group to engage in specific, high-energy interactions like hydrogen bonds often anchors the ligand in the active site, ensuring proper orientation for further binding events and subsequent receptor activation or inhibition.

Exploration of Positional Isomerism and its Pharmacological Impact

The specific placement of the amino group on the indole's benzene (B151609) ring significantly affects the compound's pharmacological profile. Moving the amino group from the C5 position to other positions, such as C4, C6, or C7, creates positional isomers with distinct electronic properties and spatial arrangements, leading to different receptor affinities and efficacies.

Synthetic methodologies have been developed to selectively prepare various amino-indoles, allowing for systematic investigation of this isomerism. researchgate.net For example, the biological activity of 7-amino-5-nitro-indoles has been explored, highlighting that each positional isomer can present a unique set of interactions with a given biological target. researchgate.net The pharmacological impact of this isomerism is profound; a change in the amino group's position can alter the molecule's dipole moment and its ability to form key hydrogen bonds, potentially switching a compound from an agonist to an antagonist or changing its receptor selectivity profile entirely. This principle is a fundamental concept in medicinal chemistry, where even subtle changes in substituent position can lead to drastic differences in biological outcomes. nih.gov

Design and Synthesis of Analogs for SAR Delineation

To fully comprehend the SAR of the 1-propyl-1H-indol-5-amine scaffold, medicinal chemists design and synthesize a variety of analogs. nih.govnih.gov This process involves systematically modifying different parts of the molecule—the N1-alkyl chain, the C5-amino group, and the core ring system—and evaluating the resulting changes in biological activity. ebi.ac.uknih.govnih.govnih.govnih.gov

Modifications to the N1-Alkyl Chain

Varying the length and nature of the N1-alkyl chain is a common strategy to probe the steric and lipophilic requirements of the receptor's binding pocket. Studies on related indole series have demonstrated that activity is often sensitive to the size of this substituent.

| Modification of N1-Alkyl Chain | General Effect on Activity | Rationale |

| Shortening the chain (e.g., methyl, ethyl) | Often results in decreased potency. | May not provide sufficient van der Waals interactions or lipophilicity to occupy the binding pocket effectively. |

| Lengthening the chain (e.g., butyl, pentyl) | Can either increase or decrease activity, often showing a parabolic relationship where an optimal length exists. | Longer chains may introduce steric hindrance or excessive lipophilicity, negatively impacting solubility and bioavailability. |

| Introducing branching or unsaturation | Can provide insights into the specific shape of the binding pocket. | May improve metabolic stability or introduce conformational constraints that favor a more active binding pose. |

| Cyclic substituents (e.g., cyclopropylmethyl) | May enhance potency or alter selectivity. | The rigid structure can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. |

For instance, in a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives, changing an N-alkyl substituent from propyl to ethyl resulted in a complete loss of a specific vacuolization-inducing effect, whereas changing it to n-butyl restored and enhanced the effect, indicating a critical role for the chain length. tandfonline.com This highlights that the N1-propyl group often represents a favorable starting point, but fine-tuning its structure is essential for optimizing activity. nih.govresearchgate.net

Derivatization at the C5-Amino Position

| Derivatization of C5-Amino Group | General Effect on Activity | Rationale |

| Acetylation (Amide formation) | Often reduces or abolishes activity if a basic nitrogen is required for an ionic interaction. | Neutralizes the basicity of the amino group and adds steric bulk, which may prevent key receptor interactions. |

| Sulfonylation (Sulfonamide formation) | Can modulate affinity and selectivity. In some cases, it significantly improves affinity for specific receptor subtypes. | Introduces a strong hydrogen bond acceptor (sulfonyl oxygen) and can alter the electronic properties of the aromatic system. |

| Alkylation (Secondary/Tertiary Amines) | May maintain or enhance activity, depending on the target. | Increases lipophilicity and can introduce additional beneficial interactions within the binding site. |

In studies on dopamine (B1211576) D2/D3 receptor ligands, derivatization of an amino group to various sulfonamides significantly influenced receptor affinity. nih.gov For example, adding sulfonamides with electron-donating groups resulted in the highest affinity for the D3 receptor. nih.gov However, such functionalization can also lead to a loss of agonist potency, transforming a compound into an antagonist or a partial agonist. nih.gov This demonstrates that while the primary amine is a key interaction point, its modification can be a powerful tool to fine-tune the pharmacological profile. nih.govresearchgate.net

Ring System Modifications and Bioisosteric Replacements

Altering the core indole ring system is a more advanced strategy for SAR exploration. This can involve substituting the indole with other heterocyclic systems (bioisosteres) to improve properties like metabolic stability or to probe the necessity of the indole's specific electronic and structural features.

| Ring System Modification | Example Bioisostere | Potential Impact |

| Indole Core Replacement | Benzimidazole, Indazole, Benzofuran | Can alter electronic distribution, hydrogen bonding patterns, and metabolic stability. May lead to changes in selectivity and potency. |

| Benzene Ring Modification | Pyrrolopyridine (Azaindole) | Introduces a nitrogen atom into the benzene portion, which can act as a hydrogen bond acceptor and alter solubility and polarity. |

| Pyrrole (B145914) Ring Modification | Not a common modification for this scaffold, as the pyrrole nitrogen and its substituent are often crucial for activity. | Would fundamentally change the core structure and its interactions. |

These systematic modifications collectively build a comprehensive SAR profile, guiding the optimization of lead compounds toward the development of new and effective therapeutic agents.

Preclinical Pharmacological and Biological Investigations

Receptor Binding and Functional Assays (In Vitro)

Comprehensive searches of scientific databases and literature have been conducted to identify the receptor binding and functional assay profile of 1-propyl-1H-indol-5-amine hydrochloride. The following subsections summarize the findings for key central nervous system targets.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT1A, 5-HT2A) Ligand Properties

No specific in vitro data detailing the binding affinity or functional activity of this compound at serotonin receptor subtypes, including 5-HT1A and 5-HT2A, were identified in the reviewed literature.

Modulation of Other Central Nervous System Receptors

There is no available information from in vitro studies in the public domain that characterizes the modulatory effects of this compound on other central nervous system receptors.

Histamine H3 Receptor Modulation

Investigations into the public scientific and patent literature did not yield any data regarding the in vitro modulation of the Histamine H3 receptor by this compound.

Enzyme Inhibitory Activity Assessment (In Vitro)

The following sections outline the available information regarding the in vitro enzyme inhibitory activity of this compound.

Cyclooxygenase (COX-1/COX-2) Inhibition

No published in vitro studies were found that assess the inhibitory activity of this compound against cyclooxygenase enzymes COX-1 or COX-2.

Cell-Based Biological Activities (In Vitro)

No publicly available studies were found that specifically investigated the in vitro biological activities of this compound. Consequently, data regarding its potential effects on cancer cells and its molecular mechanisms of action are not available at this time.

Antiproliferative Effects in Cancer Cell Lines

Information regarding the antiproliferative effects of this compound against any cancer cell lines is not present in the reviewed scientific literature. There are no available data, such as IC50 values, to create a data table or to detail its potential as an anticancer agent.

G-Quadruplex DNA Binding and Transcriptional Regulation

There is no research available that details the interaction of this compound with G-quadruplex DNA structures or its potential role in transcriptional regulation.

Induction of Reactive Oxygen Species

Scientific evidence on the ability of this compound to induce reactive oxygen species (ROS) in cellular models is currently unavailable.

In Vivo Efficacy Studies in Animal Models (Non-Human)

Comprehensive searches for in vivo studies of this compound in non-human animal models yielded no specific results. As such, its potential therapeutic efficacy in models of inflammation, pain, or oxidative stress has not been documented in the accessible scientific literature.

Anti-inflammatory and Analgesic Models

No studies were found that evaluated the anti-inflammatory properties of this compound in models such as carrageenan-induced paw edema, nor were there any reports on its analgesic effects in models like the formalin test in rodents.

Antioxidant Activity Evaluation

There is no available data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or the reducing power assay to characterize the in vivo antioxidant activity of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and potential interactions. jmaterenvironsci.com Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and predict various molecular properties. researchgate.netresearchgate.net For a compound such as 1-propyl-1H-indol-5-amine hydrochloride, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net These parameters, along with the molecular electrostatic potential (MEP), help identify the regions of the molecule most likely to engage in electrophilic and nucleophilic interactions. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Electron-donating capability |

| ELUMO | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.comjocpr.com It is widely used to predict the binding mode and affinity of a small molecule ligand, like this compound, within the active site of a target protein. jocpr.comacs.org The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the binding energy. nih.gov

Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the target protein. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity. nih.gov For instance, docking studies on indole-based compounds have helped elucidate their binding modes in various enzymes and receptors. jmchemsci.com

Following molecular docking, Protein-Ligand Interaction Fingerprinting (PLIF) is a method used to summarize and compare the binding modes of different ligands. researchgate.netresearchgate.net This technique converts the three-dimensional protein-ligand interaction patterns into a one-dimensional binary vector, or "fingerprint". nih.govmdpi.com Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site, being set to 1 if the interaction is present and 0 otherwise. researchgate.net

This approach allows for high-throughput analysis of docking results, making it possible to cluster compounds based on their interaction profiles, identify key residues for binding, and understand structure-activity relationships (SAR). mdpi.com The fingerprint can encode various interaction types, including hydrophobic, aromatic, hydrogen bond (donor and acceptor), and ionic interactions. nih.gov

Table 2: Example of a Protein-Ligand Interaction Fingerprint

| Residue | Interaction Type | Bit Value |

|---|---|---|

| Tyr233 | H-Bond (Acceptor) | 1 |

| His234 | π-π Stacking | 1 |

| Asn395 | H-Bond (Donor) | 1 |

| Phe446 | Hydrophobic | 1 |

| Gln443 | H-Bond (Acceptor) | 0 |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The indole (B1671886) scaffold present in this compound can be used as a query for scaffold-focused virtual screening. nih.gov This approach involves searching compound databases for molecules containing the same or similar core structure, which can then be docked into the target protein to assess their potential as hits. nih.gov Virtual screening can also utilize interaction fingerprints to find novel compounds that replicate the known binding pattern of an active ligand, a technique useful for scaffold hopping and identifying bioisosteric replacements. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the target protein, ligand-based drug design methods become essential. nih.gov Pharmacophore modeling is a prominent technique in this area. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

A pharmacophore model can be generated by aligning a set of known active molecules and identifying their common chemical features. researchgate.net This model then serves as a 3D query to screen compound libraries for new molecules that match the pharmacophore, and thus are likely to be active. nih.gov For a series of indole-based compounds, a pharmacophore model could highlight the importance of the indole nitrogen as a hydrogen bond donor, the aromatic system for π-stacking interactions, and the amine group for ionic or hydrogen bonding.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com In silico ADME prediction models are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development. nih.govresearchgate.net

Various computational models are used to predict key ADME properties for compounds like this compound. These properties include lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes. nih.govmdpi.com Compliance with empirical rules, such as Lipinski's Rule of Five, is also assessed to predict oral bioavailability. mdpi.comnih.gov

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Guideline/Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lipinski's Rule: Good absorption/permeation |

| logP (Lipophilicity) | 2.5 | Lipinski's Rule: < 5 for good bioavailability |

| Hydrogen Bond Donors | 2 | Lipinski's Rule: < 5 |

| Hydrogen Bond Acceptors | 1 | Lipinski's Rule: < 10 |

| Human Intestinal Absorption | High | Predicts good absorption from the gut |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

Molecular Dynamics Simulations for Conformational Landscapes and Target Recognition

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of a docked ligand-protein complex, explore the conformational landscape of the ligand and the protein, and refine the binding mode. nih.govresearchgate.net

By simulating the complex in a realistic environment (e.g., in water with ions), MD can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds or longer. nih.gov These simulations are computationally intensive but provide a deeper understanding of the target recognition process and the conformational changes that may occur upon ligand binding. polimi.it For this compound, MD simulations could validate its binding pose within a target, revealing the flexibility of the propyl chain and the stability of hydrogen bonds formed by the amine and indole groups. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.govnih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govmdpi.com The indole (B1671886) scaffold is a privileged structure in the design of MTDLs due to its ability to interact with a wide range of receptors and enzymes. nih.govnih.gov

The 1-propyl-1H-indol-5-amine hydrochloride structure is particularly amenable to modification for MTDL development. The 5-amino group can serve as a key pharmacophore or as a point for chemical elaboration to introduce additional functionalities that can target other proteins or pathways. For instance, in the context of Alzheimer's disease, the indole core could be functionalized to inhibit acetylcholinesterase (AChE), while a linked moiety could target beta-amyloid aggregation or BACE-1. nih.govresearchgate.net

| Potential MTDL Strategy | Target 1 | Target 2 | Rationale |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) | 5-HT6 Receptor | Combining cholinergic enhancement with modulation of serotonergic pathways for improved cognition. nih.gov |

| Oncology | Tubulin Polymerization | Kinase Inhibition | Dual attack on cell division and signaling pathways to overcome drug resistance. nih.govmdpi.com |

| Infectious Disease | Viral Entry/Fusion | Reverse Transcriptase | Blocking multiple stages of the viral life cycle. nih.gov |

Application in Chemical Biology Tools and Probes

Chemical probes are essential small molecules for dissecting complex biological processes. nih.govsigmaaldrich.com The development of probes based on the this compound scaffold could provide valuable tools for studying specific biological targets. The 5-amino group is a versatile handle for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels, without significantly perturbing the core binding motif.

These probes could be used to visualize the subcellular localization of a target protein, to identify its binding partners through pull-down assays, or to quantify its expression levels in different cellular states. The indole nucleus itself possesses intrinsic fluorescence properties that can sometimes be exploited in the design of fluorescent probes. nih.gov

| Probe Type | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging and localization studies of the target protein. |

| Affinity-Based Probe | Biotin | Identification of binding partners through pull-down assays and mass spectrometry. |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, azirine) | Covalent labeling of the target protein for identification and structural studies. |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify initial hits. nih.govenamine.net The this compound scaffold can be integrated into HTS campaigns in several ways. A library of derivatives with diverse substitutions at the 5-amino position and on the indole ring can be synthesized and screened against a panel of biological targets. nih.gov

Furthermore, this compound could serve as a starting point for fragment-based screening, where smaller, less complex molecules are screened to identify initial binding fragments that can then be grown or linked to generate more potent leads. The amenability of the indole scaffold to various chemical modifications makes it an ideal candidate for such approaches. onlinescientificresearch.com Colorimetric and fluorescence-based assays have been developed for the high-throughput detection of indoles and their derivatives, which can facilitate the screening process. nih.govresearchgate.net

| Screening Approach | Library Type | Objective |

| High-Throughput Screening | Diverse library of 1-propyl-1H-indol-5-amine derivatives | Identify initial hits for a specific biological target. |

| Fragment-Based Screening | Library of small indole-containing fragments | Identify low-affinity binders for subsequent lead optimization. |

| Virtual Screening | In silico library of virtual compounds | Prioritize compounds for synthesis and biological testing based on predicted binding affinity. |

Exploration of Novel Therapeutic Areas

While indole derivatives have been extensively studied in oncology and neurology, the unique substitution pattern of this compound may confer activity in other, less explored therapeutic areas. chemijournal.commdpi.com The presence of the 5-amino group, for instance, could lead to interactions with targets where hydrogen bonding and charge-charge interactions are critical.

Potential novel therapeutic areas for investigation include inflammatory diseases, metabolic disorders, and rare genetic diseases. The anti-inflammatory properties of some indole derivatives, for example, are well-documented. mdpi.com Mechanistic studies would be crucial to identify the specific targets and pathways modulated by this compound in these new therapeutic contexts.

Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of the mechanism of action is paramount for the successful development of any therapeutic agent. For this compound and its derivatives, detailed mechanistic studies would be required to elucidate how they interact with their biological targets at the molecular level and what the downstream consequences are at the cellular level.

Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its target protein. In cellular assays, the effect of the compound on downstream signaling pathways, gene expression, and cellular phenotypes such as apoptosis or cell cycle arrest would be investigated. mdpi.commdpi.com

Rational Design for Improved Potency and Selectivity

Building on initial screening hits and mechanistic studies, rational design approaches can be used to optimize the potency and selectivity of this compound derivatives. nih.govresearchgate.net Structure-activity relationship (SAR) studies, where the effect of systematic modifications to the chemical structure on biological activity is assessed, are fundamental to this process. nih.govnih.gov

Computational modeling and molecular docking can be used to predict how modifications to the scaffold will affect binding to the target and to guide the synthesis of new analogs with improved properties. The goal is to enhance the desired therapeutic activity while minimizing off-target effects. For instance, modifications to the N1-propyl group could modulate lipophilicity and cell permeability, while substitutions on the 5-amino group could fine-tune target engagement. nih.gov

| Modification Strategy | Rationale | Desired Outcome |

| Vary N1-alkyl chain length | Modulate lipophilicity and cell permeability. | Improved pharmacokinetic properties. |

| Introduce substituents on the indole ring | Probe for additional binding interactions with the target. | Increased potency. |

| Modify the 5-amino group | Enhance target engagement and introduce selectivity. | Improved selectivity for the target protein over related proteins. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-propyl-1H-indol-5-amine hydrochloride, and how can purity be validated experimentally?

- Answer : Synthesis typically involves alkylation of 5-aminoindole with propyl halides in a polar aprotic solvent (e.g., DMF) under basic conditions. Post-reaction, the hydrochloride salt is precipitated using HCl. Purity validation requires HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA). A purity threshold of ≥98% is standard for research-grade compounds, as seen in bisindolylmaleimide derivatives . Confirm structural integrity via -NMR (e.g., indole NH at δ 10-12 ppm, propyl chain protons at δ 0.8-1.6 ppm) and mass spectrometry.

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen). Pre-weigh aliquots to minimize freeze-thaw cycles. Handle in a fume hood with PPE: nitrile gloves, safety goggles, and lab coats. Avoid contact with moisture to prevent hydrolysis of the hydrochloride salt .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar indole derivatives?

- Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CHNCl). Infrared spectroscopy (IR) can differentiate primary amine (-NH) stretches (~3400 cm) from secondary/tertiary amines. X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated for indole-based maleimides .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for scaling up this compound synthesis?

- Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. Tools like ICReDD integrate reaction databases (PISTACHIO, Reaxys) to predict optimal solvents, temperatures, and catalysts. For example, AI-driven retrosynthesis platforms suggest one-step routes with ≥90% yield feasibility . Validate predictions via small-scale experiments before pilot-scale production.

Q. What strategies resolve contradictions in reported bioactivity data for 1-propyl-1H-indol-5-amine derivatives?

- Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Analyze batch-specific impurities via LC-MS; trace aldehydes or residual solvents (e.g., DMF) may artifactually inhibit enzymes. Compare results against structurally validated analogs (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) to isolate substituent effects .

Q. How do structural modifications to the propyl chain impact the physicochemical properties of this compound?

- Answer : Branching (e.g., isopropyl substitution) increases steric hindrance, reducing aqueous solubility but enhancing lipid membrane permeability. Replace the propyl group with cyclopropyl (as in 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) to study ring strain effects on reactivity. LogP calculations (e.g., using MarvinSketch) and MD simulations quantify hydrophobicity and conformational flexibility .

Methodological Notes

- Data Interpretation : Cross-reference NMR shifts with PubChem entries for analogous indole derivatives to avoid misassignment .

- Safety Protocols : Follow EPA DSSTox guidelines for waste disposal, particularly for halogenated byproducts .

- Experimental Design : Use factorial design to test multiple variables (e.g., solvent polarity, reaction time) efficiently, reducing trial-and-error approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.